molecular formula C7H6BrN3 B6186966 3-bromo-4-methylpyrazolo[1,5-a]pyrazine CAS No. 53902-94-6

3-bromo-4-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B6186966
CAS No.: 53902-94-6
M. Wt: 212
InChI Key:
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Description

3-bromo-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings. It has the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . The presence of a bromine atom and a methyl group on the pyrazolo[1,5-a]pyrazine scaffold makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-bromo-4-methylpyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 4-methylpyrazolo[1,5-a]pyrazine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

3-bromo-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-bromo-4-methylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

3-bromo-4-methylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methylpyrazolo[1,5-a]pyrazine involves the reaction of 3,4-dimethylpyrazole with bromine followed by cyclization with hydrazine hydrate.", "Starting Materials": [ "3,4-dimethylpyrazole", "bromine", "hydrazine hydrate" ], "Reaction": [ "Addition of bromine to 3,4-dimethylpyrazole in the presence of a catalyst to form 3-bromo-4,5-dimethylpyrazole", "Cyclization of 3-bromo-4,5-dimethylpyrazole with hydrazine hydrate to form 3-bromo-4-methylpyrazolo[1,5-a]pyrazine" ] }

CAS No.

53902-94-6

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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